molecular formula C20H22N4O4S B12245059 5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one

5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B12245059
M. Wt: 414.5 g/mol
InChI Key: VHEVLPSWIUPJHA-UHFFFAOYSA-N
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Description

5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a pyridazinone ring, a pyrrolidine ring, and an indolone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced forms with altered functional groups.

Mechanism of Action

The mechanism of action of 5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

5-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C20H22N4O4S/c25-19-10-15-9-16(3-4-17(15)21-19)29(26,27)24-8-7-13(11-24)12-28-20-6-5-18(22-23-20)14-1-2-14/h3-6,9,13-14H,1-2,7-8,10-12H2,(H,21,25)

InChI Key

VHEVLPSWIUPJHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5

Origin of Product

United States

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